molecular formula C20H23FN2O B5089778 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine

1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine

Cat. No.: B5089778
M. Wt: 326.4 g/mol
InChI Key: SSHSAQLRFAAESF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine, also known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential as a drug candidate for various medical applications.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. Additionally, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic effects. Furthermore, this compound has been shown to inhibit the uptake of dopamine, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the locomotor activity of animals, which may contribute to its sedative effects. Additionally, it has been shown to reduce the levels of corticosterone, a stress hormone, in animals, which may contribute to its anxiolytic effects. Furthermore, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, which may contribute to its potential as a treatment for depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine in lab experiments is its potential as a drug candidate for various medical applications. Additionally, it has been shown to have a relatively low toxicity profile in animals, which may make it a safer alternative to other drugs. However, one limitation of using this compound in lab experiments is its limited availability and high cost. Furthermore, its exact mechanism of action is not fully understood, which may limit its potential as a drug candidate.

Future Directions

There are several future directions for the study of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine. One direction is to further investigate its potential as a treatment for drug addiction, as it has shown promising results in reducing the rewarding effects of drugs such as cocaine and methamphetamine. Additionally, further studies are needed to fully understand its mechanism of action, which may lead to the development of more effective drugs. Furthermore, this compound may have potential as a treatment for other medical conditions such as anxiety disorders and cancer, which warrant further investigation.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine involves a series of chemical reactions that result in the formation of the final product. The starting material is 4-fluoroaniline, which is reacted with 2-phenylbutyryl chloride in the presence of a base to form 4-fluoro-N-(2-phenylbutanoyl)aniline. This intermediate is then reacted with piperazine in the presence of a catalyst to form this compound. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been studied for its potential as a drug candidate for various medical applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, it has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine. Furthermore, this compound has been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-2-19(16-6-4-3-5-7-16)20(24)23-14-12-22(13-15-23)18-10-8-17(21)9-11-18/h3-11,19H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHSAQLRFAAESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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